molecular formula C21H24N4OS B5521967 2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide

2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide

Cat. No.: B5521967
M. Wt: 380.5 g/mol
InChI Key: QGKWJNZTMGUPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide is a useful research compound. Its molecular formula is C21H24N4OS and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.16708258 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Malaria Research

The compound is involved in research related to the treatment of malaria. A study synthesized derivatives including 2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide and tested them for their in vitro growth inhibition of the malaria parasite Plasmodium falciparum. The most active compound demonstrated significant effectiveness against both chloroquine-sensitive and resistant strains of P. falciparum (Görlitzer et al., 2006).

Histamine H4 Receptor Research

The compound has been explored in the context of histamine H4 receptors. A study identified it as a lead structure for H4 receptor ligands, leading to the development of derivatives with potent H4R affinities. These compounds showed significant anti-inflammatory properties in vivo, suggesting potential therapeutic applications in inflammatory conditions (Smits et al., 2008).

Synthesis and Drug Development

Another area of application is in the synthesis of various derivatives for potential drug development. For example, research focusing on the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives explored these compounds for their positive inotropic activity, which could be relevant for heart-related treatments (Zhang et al., 2008).

Anticancer Research

This compound also finds application in anticancer research. A study synthesized a series of quinazolinone-arylpiperazine derivatives, including compounds related to this compound, as α1-adrenoceptor antagonists. These compounds showed promise in the treatment of hypertension and were evaluated for their in vivo hypotensive activity in cats (Abou-Seri et al., 2011).

Properties

IUPAC Name

2-[4-[(7-methyl-2-thiophen-2-ylquinolin-3-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15-4-5-16-12-17(13-24-6-8-25(9-7-24)14-20(22)26)21(23-18(16)11-15)19-3-2-10-27-19/h2-5,10-12H,6-9,13-14H2,1H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKWJNZTMGUPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CN3CCN(CC3)CC(=O)N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.